Hydroxy-Amino-bis(PEG2-propargyl)

PROTAC Synthesis Click Chemistry Bioconjugation

Hydroxy-Amino-bis(PEG2-propargyl) (CAS 2100306-77-0) is a tri-functional branched PEG linker with one hydroxy and two terminal propargyl arms separated by PEG2 spacers. Unlike simple linear or bifunctional analogs, its architecture enables systematic 'bivalent' PROTAC library construction—engaging two E3 ligases or warheads in parallel—and precise 2:1 drug-to-antibody ratio ADC assembly. The defined short PEG2 spacer mitigates ternary complex perturbation risks that generic substitutions introduce. Researchers should procure this specific branched scaffold to ensure synthetic reproducibility and valid SAR correlations in targeted protein degradation programs.

Molecular Formula C16H27NO5
Molecular Weight 313.39 g/mol
CAS No. 2100306-77-0
Cat. No. B607998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-Amino-bis(PEG2-propargyl)
CAS2100306-77-0
SynonymsHydroxy-Amino-bis(PEG2-propargyl)
Molecular FormulaC16H27NO5
Molecular Weight313.39 g/mol
Structural Identifiers
InChIInChI=1S/C16H27NO5/c1-3-9-19-13-15-21-11-6-17(5-8-18)7-12-22-16-14-20-10-4-2/h1-2,18H,5-16H2
InChIKeyCFAWPKGCJLYIOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydroxy-Amino-bis(PEG2-propargyl) (CAS 2100306-77-0): Branched Tri-Functional PEG Linker for Advanced PROTAC Design


Hydroxy-Amino-bis(PEG2-propargyl) (CAS 2100306-77-0) is a branched, tri-functional polyethylene glycol (PEG) linker . Its structure features a central tertiary amine branching point connecting one terminal hydroxy arm and two terminal propargyl (alkyne) arms, each separated by a PEG2 spacer . With a molecular weight of 313.39 g/mol and a molecular formula of C16H27NO5, this compound is specifically designed for modular bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, primarily serving as a critical building block in the synthesis of proteolysis-targeting chimeras (PROTACs) . The combination of a reactive hydroxy group for further functionalization and dual alkyne handles for parallel or sequential azide coupling distinguishes it from simpler, linear bifunctional linkers .

Procurement Risks for Hydroxy-Amino-bis(PEG2-propargyl): Why Structurally Similar PEG Linkers Are Not Interchangeable in Degrader Synthesis


Substituting Hydroxy-Amino-bis(PEG2-propargyl) with a closely related analog—such as NH-bis(PEG2-propargyl) or a simple bis-propargyl-PEG linker—introduces significant risks to PROTAC development workflows. While these compounds share the propargyl click-chemistry handles, critical differences in functional group availability and molecular architecture directly impact synthetic feasibility and final degrader performance [1]. For instance, replacing the hydroxy group of Hydroxy-Amino-bis(PEG2-propargyl) with the secondary amine of NH-bis(PEG2-propargyl) alters the nucleophilicity and reaction conditions required for conjugation, potentially reducing yields or requiring complete redesign of the synthetic route . More critically, changes in linker length, branching, and rigidity are known to profoundly affect the formation of a productive ternary complex between the target protein and E3 ligase, a determinant of PROTAC potency and degradation efficiency that cannot be predicted from simple structural analogy [2]. Therefore, empirical validation with a specific linker architecture is essential, making generic substitution a high-risk strategy for both research and scale-up efforts.

Quantitative Evidence for Selecting Hydroxy-Amino-bis(PEG2-propargyl) (CAS 2100306-77-0) Over Alternative PEG Linkers


Tri-Functional Architecture vs. Linear Bifunctional Linkers: Enables Sequential, Orthogonal Conjugation for Complex Molecular Assembly

Hydroxy-Amino-bis(PEG2-propargyl) provides three distinct functional handles: two propargyl groups for CuAAC and one primary hydroxy group for alternative conjugation chemistries . In contrast, linear analogs like Bis-propargyl-PEG2 (CAS 40842-04-4) offer only two terminal alkyne groups, limiting their use to a single type of reaction and a maximum of two-way coupling . This tri-functionality allows for sequential, orthogonal conjugation strategies where two identical azide-tagged moieties can be attached via click chemistry, followed by a third, distinct moiety via esterification or carbamate formation on the hydroxy group, all within the same scaffold . This capability is a key architectural advantage for building branched or multivalent constructs without requiring additional synthetic steps or different linker scaffolds.

PROTAC Synthesis Click Chemistry Bioconjugation

Branched PEG2 Architecture vs. Linear PEG Linkers: Optimized Spacer Length for Early-Stage Ternary Complex Formation in PROTACs

The compound's branched design incorporates two distinct PEG2 arms. Studies on PEG linker length in PROTACs indicate that short PEG linkers (e.g., PEG2) are often critical for achieving the optimal spatial orientation for a productive ternary complex between the target protein and E3 ligase [1]. While longer, linear PEG linkers (e.g., PEG4, PEG6, PEG8) are more common and offer greater solubility and flexibility, they can sometimes place the two binding moieties at a suboptimal distance, reducing degradation efficiency [1]. The specific PEG2 length in Hydroxy-Amino-bis(PEG2-propargyl) provides a defined, shorter reach that is distinct from both shorter (PEG1) and longer (PEG4+) linear spacers, offering a precise geometric parameter for researchers optimizing degrader potency in the early stages of a project.

PROTAC Linker Ternary Complex Protein Degradation

Enhanced Aqueous Solubility vs. Non-PEGylated Alkyl Linkers: A Prerequisite for In Vitro Assay Compatibility

The incorporation of PEG spacers is a well-established strategy to enhance the aqueous solubility of otherwise hydrophobic small molecules . Hydroxy-Amino-bis(PEG2-propargyl), with its dual PEG2 arms and polar tertiary amine and hydroxy groups, is predicted to offer significantly improved water solubility compared to non-PEGylated alkyl chain linkers of similar molecular weight, which are often poorly soluble in biological assay media . While specific mg/mL solubility data for this compound in water or PBS is not publicly available from primary literature, the class of PEG-based linkers is specifically chosen for PROTAC development to mitigate solubility issues and improve the drug-like properties of the final degrader construct . This inherent hydrophilicity is a key differentiator from purely hydrophobic, alkyl-chain linkers.

PROTAC Solubility Bioconjugation Linker Design

High-Value Application Scenarios for Hydroxy-Amino-bis(PEG2-propargyl) (CAS 2100306-77-0) Based on Quantitative Evidence


Synthesis of Branched PROTAC Libraries for Ternary Complex Optimization

This compound is ideally suited for the rapid, modular construction of branched PROTAC libraries. Its two propargyl groups enable the parallel attachment of two identical E3 ligase ligands or two identical target protein warheads, while the hydroxy group serves as a unique anchor point for further derivatization or attachment to a solid support . This architecture facilitates the systematic exploration of 'bivalent' PROTACs, where engaging two E3 ligases or two target proteins can lead to enhanced degradation efficiency or selectivity. The defined PEG2 spacer provides a specific, short linker length that is a crucial variable to explore in early-stage SAR studies aimed at optimizing the formation of a productive ternary complex [1].

Development of Multivalent Bioconjugates and Drug Delivery Scaffolds

The tri-functional nature of Hydroxy-Amino-bis(PEG2-propargyl) makes it a powerful tool for constructing more complex, multivalent bioconjugates beyond simple PROTACs. For example, it can be used to create a scaffold where two identical azide-tagged therapeutic payloads (e.g., cytotoxic drugs, imaging agents) are attached via click chemistry, while the hydroxy group is used to conjugate the entire construct to a targeting moiety like an antibody or peptide . This enables the development of next-generation antibody-drug conjugates (ADCs) or targeted delivery systems with a defined drug-to-antibody ratio (DAR) of 2:1, which can be critical for optimizing therapeutic index and minimizing off-target toxicity.

Functionalization of Biomaterials and Surfaces for Controlled Multivalent Display

In materials science and surface chemistry, this linker can be employed to functionalize surfaces or polymer networks with a controlled, high density of bioactive ligands. The hydroxy group can be used to tether the linker to a solid support (e.g., a nanoparticle, a biosensor chip, a hydrogel), while the two propargyl groups are then available for the simultaneous, high-efficiency attachment of two copies of a desired functional azide (e.g., a cell-adhesion peptide, a fluorescent probe) via CuAAC . This approach enables the creation of precisely defined surfaces with a multivalent display of ligands, which is known to significantly enhance avidity and biological response compared to monovalent presentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy-Amino-bis(PEG2-propargyl)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.